Chemical properties of 5-Bromo-4-nitro-1-propyl-1H-pyrazole
Chemical properties of 5-Bromo-4-nitro-1-propyl-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-4-nitro-1-propyl-1H-pyrazole
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of the chemical properties, synthetic pathways, and potential applications of a specific, yet underexplored derivative: 5-Bromo-4-nitro-1-propyl-1H-pyrazole. While direct literature on this exact molecule is scarce, this document, grounded in the established chemistry of analogous structures, serves as a predictive manual for researchers in drug discovery and organic synthesis. We will explore its synthetic elaboration, predict its spectroscopic signature, and detail its reactivity, with a focus on transformations that are highly relevant to the development of novel therapeutic agents.
Molecular Structure and Predicted Physicochemical Properties
5-Bromo-4-nitro-1-propyl-1H-pyrazole is a five-membered heterocyclic compound featuring a pyrazole ring substituted with a propyl group at the N1 position, a nitro group at C4, and a bromine atom at C5. The presence of both an electron-withdrawing nitro group and a synthetically versatile bromine atom makes it a highly attractive, albeit challenging, scaffold for chemical exploration.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈BrN₃O₂ | - |
| Molecular Weight | 234.05 g/mol | - |
| XLogP3 | 1.8 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
Note: Properties are calculated based on chemical structure, drawing analogies from similar compounds like 5-Bromo-1-methyl-4-nitro-1H-pyrazole[3] and other substituted pyrazoles.
Proposed Synthesis Pathway
A logical and efficient synthesis of 5-Bromo-4-nitro-1-propyl-1H-pyrazole would likely proceed via a sequential functionalization of a 1-propyl-1H-pyrazole precursor. The order of bromination and nitration is critical to achieving the desired regiochemistry.
2.1. Synthesis of 1-propyl-1H-pyrazole
The initial step involves the synthesis of the N-propylated pyrazole core. This can be achieved through various established methods, most commonly via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with propylhydrazine.[4]
2.2. Electrophilic Aromatic Substitution: Bromination and Nitration
With the 1-propyl-1H-pyrazole in hand, the subsequent steps involve electrophilic aromatic substitution to install the bromo and nitro groups. The pyrazole ring is susceptible to electrophilic attack, primarily at the C4 position.[5]
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Step 1: Bromination at C4: The C4 position of N-substituted pyrazoles is the most electron-rich and thus the most reactive towards electrophiles. Bromination can be readily achieved using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent.[6] This would yield 4-Bromo-1-propyl-1H-pyrazole, a known intermediate.[7]
-
Step 2: Nitration at C5: Following the bromination at C4, the subsequent nitration is directed to one of the remaining positions. The presence of the deactivating bromo group at C4 will direct the incoming electrophile. However, direct nitration of the pyrazole ring often requires harsh conditions (e.g., mixed nitric and sulfuric acid) and can lead to mixtures of isomers or degradation.[5][8] A controlled nitration would be necessary to favor the desired 5-bromo-4-nitro isomer. The electron-withdrawing nature of the bromine atom would deactivate the ring, but the N-propyl group is activating, influencing the final regioselectivity.
Caption: Proposed synthetic route to 5-Bromo-4-nitro-1-propyl-1H-pyrazole.
Predicted Spectroscopic Data
The structural features of 5-Bromo-4-nitro-1-propyl-1H-pyrazole would give rise to a distinct spectroscopic signature.
Table 2: Predicted Spectroscopic Characteristics
| Technique | Predicted Features |
| ¹H NMR | - A triplet and a sextet corresponding to the propyl chain's methyl and methylene groups, respectively. - A triplet for the N-CH₂ group. - A singlet for the C3-H of the pyrazole ring. |
| ¹³C NMR | - Three distinct signals for the propyl group carbons. - Signals for the pyrazole ring carbons (C3, C4, C5), with C4 and C5 expected to be significantly influenced by the nitro and bromo substituents, respectively. |
| IR Spectroscopy | - Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ characteristic of the nitro group. - C-H stretching bands for the alkyl and aromatic protons. - C=N and C=C stretching bands of the pyrazole ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a single bromine atom. |
Chemical Reactivity and Synthetic Utility
The true value of 5-Bromo-4-nitro-1-propyl-1H-pyrazole as a building block lies in the differential reactivity of its functional groups. The electron-withdrawing nitro group significantly influences the reactivity of the bromo substituent, making the scaffold ripe for diverse chemical transformations.
4.1. Reactions at the Bromine Position (C5)
The C5-bromo substituent is the primary handle for introducing molecular diversity, mainly through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.[9]
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds.[10] The C5-bromo group can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems.[11][12] This is particularly useful in drug discovery for probing structure-activity relationships.[13]
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, enabling the introduction of various primary or secondary amines at the C5 position. This is a key transformation for accessing novel amine derivatives with potential biological activity.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the adjacent nitro group at C4 makes the C5 position highly electron-deficient.[14] This activates the C5-bromo group for substitution by strong nucleophiles (e.g., alkoxides, thiolates, amines).[15] This provides an alternative, often complementary, method to palladium-catalyzed reactions for introducing new functional groups.
4.2. Reactions of the Nitro Group (C4)
The nitro group is not merely a directing and activating group; it is also a versatile functional group that can be transformed into other functionalities.
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Reduction to an Amine: The most common and synthetically valuable transformation of the nitro group is its reduction to a primary amine. This can be achieved using various reagents, such as:
The resulting 5-bromo-1-propyl-1H-pyrazol-4-amine is a valuable intermediate. The newly formed amino group can be further functionalized (e.g., acylation, sulfonylation, diazotization) to generate a vast library of new compounds.
Caption: Key synthetic transformations of 5-Bromo-4-nitro-1-propyl-1H-pyrazole.
Hypothetical Experimental Protocols
The following protocols are illustrative and based on standard procedures for analogous substrates. They should be adapted and optimized for the specific target molecule.
5.1. Protocol for Suzuki-Miyaura Coupling
-
To a reaction vial, add 5-Bromo-4-nitro-1-propyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
5.2. Protocol for Reduction of the Nitro Group
-
Suspend 5-Bromo-4-nitro-1-propyl-1H-pyrazole (1.0 eq) in ethanol or acetic acid.
-
Add iron powder (5.0 eq) and concentrated hydrochloric acid (catalytic amount).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting amine by column chromatography or recrystallization.
Conclusion and Future Outlook
5-Bromo-4-nitro-1-propyl-1H-pyrazole represents a promising, highly functionalized scaffold for the synthesis of novel chemical entities. While its specific properties are yet to be detailed in the literature, a thorough understanding of pyrazole chemistry allows for a confident prediction of its reactivity. The strategic positioning of the bromo and nitro groups enables a wide range of chemical transformations, making it an ideal starting point for generating libraries of diverse compounds for screening in drug discovery programs, particularly in areas like oncology and infectious diseases where substituted pyrazoles have shown significant promise.[18][19] This guide provides a foundational roadmap for any researcher looking to harness the synthetic potential of this versatile molecule.
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